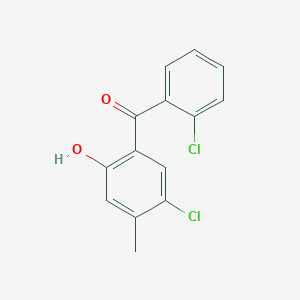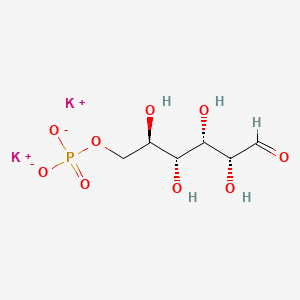
グルコース-6-リン酸二カリウム
概要
説明
Dipotassium glucose-6-phosphate is a metabolite of glucose that can be stored in the liver or muscle tissue as glycogen . It has a molecular formula of C6H11K2O9P and an average mass of 336.316 Da . It is also known by other names such as 6-O-Phosphonato-D-glucose de dipotassium, D-Glucose, 6- (dihydrogen phosphate), potassium salt (1:2), and Dikalium-6-O-phosphonato-D-glucose .
Synthesis Analysis
Glucose is converted to D-Glucose 6-phosphate by phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . This process is part of a fully enzymatic route for the synthesis of glucose 6-phosphate from cellulose .Molecular Structure Analysis
The molecular structure of Dipotassium glucose-6-phosphate is complex and involves several functional groups. The structure has been predicted based on the amino acid chain by SWISS-MODEL and modified by PyMOL and LigPlot+ .Chemical Reactions Analysis
Dipotassium glucose-6-phosphate is involved in several chemical reactions. For instance, it is converted to D-Glucose 6-phosphate by phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . It is also involved in the production of hydrogen from maltodextrin via in vitro synthetic biosystems .科学的研究の応用
酸化ペントースリン酸経路における役割
グルコース-6-リン酸脱水素酵素 (G6PD) は、酸化ペントースリン酸経路 (oxPPP) の律速酵素であり、生合成および酸化防御のために細胞質 NADPH を生成することができます . この経路は、いくつかの「還元」生合成反応のための還元剤 (NADPH) の主要な供給源です .
還元性グルタミン代謝とAMPK活性化
G6PD は、oxPPP による NADPH 生成とは独立して、還元性グルタミン代謝と AMPK 活性化をサポートすることにより、ストレスに対抗することができます . これは、G6PD のこれまで知られていなかった機能を明らかにしています .
解糖系と中心炭素代謝における役割
G6PD は、解糖系とペントースリン酸経路 (PPP) の間の代謝ハブを触媒し、グルコース-6-リン酸 (G6P) を 6-ホスホグルコン酸ラクトンに酸化し、同時に NADPH を生成します . このプロセスは、解糖系と中心炭素代謝に関連付けられています .
種子発芽における役割
G6PD は、種子発芽において重要な役割を果たします。 それは複数の生理学的プロセスに関与しており、その正確な役割と調節に関する現在の知識はまだ断片的です .
窒素同化における役割
G6PD は、植物の成長と発達に不可欠なプロセスである窒素同化にも関与しています .
植物の分枝における役割
G6PD は、植物の分枝において役割を果たします。 それは植物の性能における隠れたプレーヤーと考えられています .
植物の非生物的ストレスへの応答における役割
G6PD は、植物の非生物的ストレスへの応答に関与しています。 それは、ストレス条件下での植物の性能における重要なプレーヤーと考えられています .
Ca2+貯蔵の調節における役割
ラット膵島への D-グルコース 6-リン酸の処理は、小胞体内の ATP 依存性 Ca2+ のレベルを上昇させ、それが膵島における Ca2+ 貯蔵の主要な調節因子であることを示しています .
作用機序
Target of Action
Dipotassium glucose-6-phosphate, also known as D-Glucose-6-phosphate Dipotassium Salt, primarily targets the enzyme Glucose-6-phosphate dehydrogenase (G6PD) . G6PD is the rate-limiting enzyme in the oxidative pentose phosphate pathway (oxPPP), which generates cytosolic NADPH for biosynthesis and oxidative defense .
Mode of Action
The compound is converted to D-Glucose 6-phosphate by the phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . It can be stored in the liver or muscle tissue as glycogen until the body needs additional glucose, where it will be processed by glycogen phosphorylase and released .
Biochemical Pathways
Dipotassium glucose-6-phosphate plays a central role in the energy metabolism of the liver. It acts as a hub to metabolically connect glycolysis, the pentose phosphate pathway, glycogen synthesis, de novo lipogenesis, and the hexosamine pathway . It is also involved in the Entner–Doudoroff pathway, a type of glycolysis .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s ADME properties and their impact on bioavailability would require further investigation.
Result of Action
The action of Dipotassium glucose-6-phosphate results in the elevation of the level of ATP-dependent Ca 2+ within the endoplasmic reticulum, indicating it is a key regulator of Ca 2+ storage in cells . It also supports reductive glutamine metabolism and AMPK activation .
Action Environment
The action, efficacy, and stability of Dipotassium glucose-6-phosphate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body.
Safety and Hazards
将来の方向性
Future research directions include improving our knowledge of G6PDHs in plant physiology and integrating this hidden player in plant performance . There is also interest in understanding how G6PD deficiency moderates diabetes . Another area of interest is the role of glucose-6-phosphate dehydrogenase in responses to low temperatures .
特性
IUPAC Name |
dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWCIODKVRLNE-FAOVPRGRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11K2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5996-17-8 | |
| Record name | Glucose 6-(dipotassium phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, 6-(dihydrogen phosphate), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glucose 6-(dipotassium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM GLUCOSE-6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZW95F4360 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




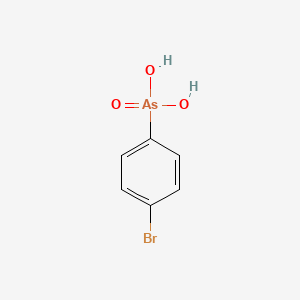
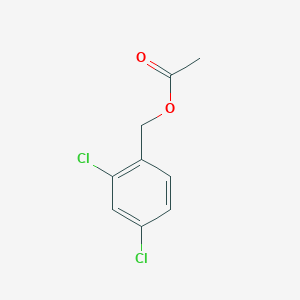


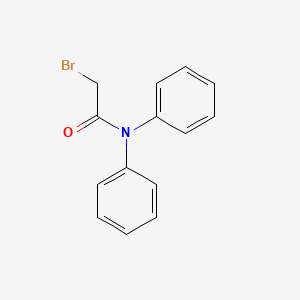
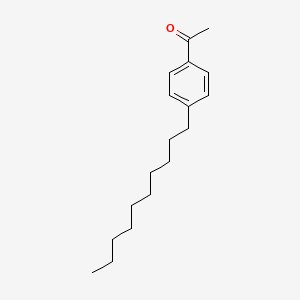
![4-[2-(Pyrrolidin-1-yl)ethyl]pyridine](/img/structure/B1596068.png)

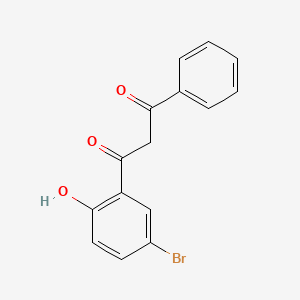
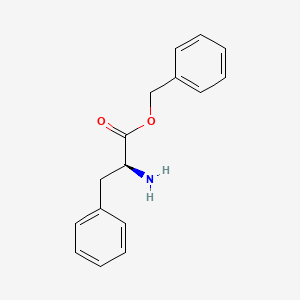
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596073.png)
